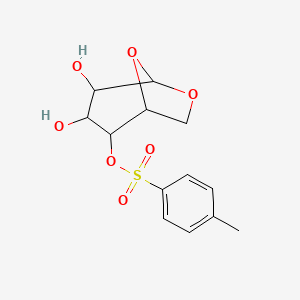
beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate): is a derivative of beta-D-glucopyranose, a sugar molecule. This compound is also known as a sulfonate ester, which is formed by the reaction of beta-D-glucopyranose with 4-methylbenzenesulfonyl chloride. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical and biochemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) involves the reaction of beta-D-glucopyranose with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amines or thiol derivatives.
科学研究应用
Chemistry: Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is used as a building block in organic synthesis. It is used to synthesize various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a substrate for enzyme studies. It is also used in the synthesis of glycosylated compounds, which are important in various biological processes.
Medicine: This compound is used in the development of new drugs and therapeutic agents. It is also used in the synthesis of prodrugs, which are inactive compounds that are metabolized into active drugs in the body.
Industry: In the industrial sector, beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is used in the production of surfactants, detergents, and other specialty chemicals.
作用机制
The mechanism of action of beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, leading to changes in their activity. This compound can also act as a substrate for certain enzymes, leading to the formation of biologically active products. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
相似化合物的比较
Levoglucosan: A similar compound that is also a derivative of beta-D-glucopyranose. It is used as a chemical tracer for biomass burning and in the production of bioethanol.
1,6-Anhydro-beta-D-glucopyranose: Another similar compound that is used in the synthesis of various biologically important molecules.
Uniqueness: Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is unique due to the presence of the sulfonate group, which imparts specific chemical and biological properties. This compound is more reactive in certain chemical reactions compared to its analogs, making it a valuable building block in organic synthesis and other applications.
属性
IUPAC Name |
(3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADBXIDJFBONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
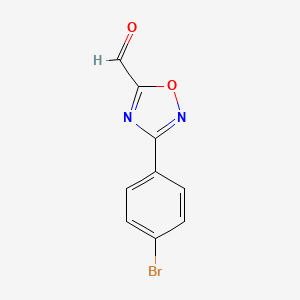
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)
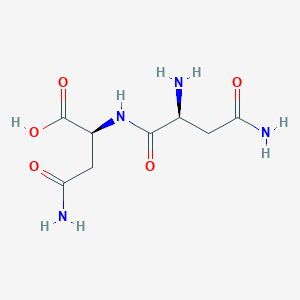
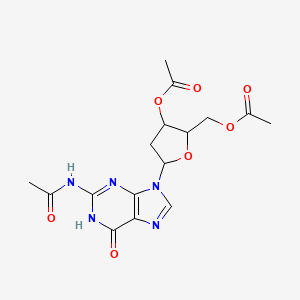

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)


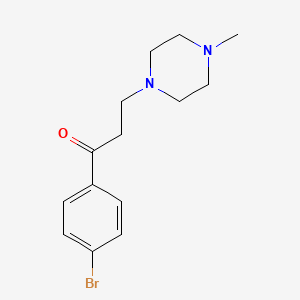
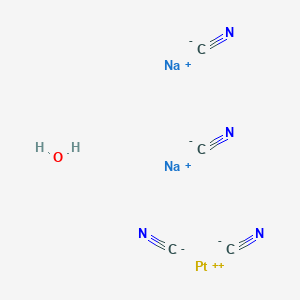

![Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate](/img/structure/B12286717.png)
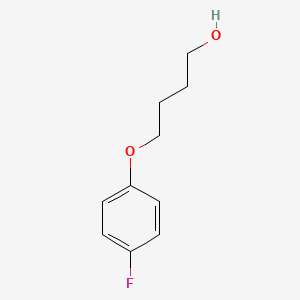
![2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B12286725.png)
